N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide
Description
This compound features a thieno[3,4-c]pyrazole core with a 5,5-dioxo (sulfone) group, a 4-methoxyphenyl substituent at position 2, and a thiophene-2-carboxamide moiety at position 3. The 4-methoxyphenyl group contributes electron-donating effects, which may influence π-π interactions in biological systems. Thiophene-2-carboxamide is a common pharmacophore in antimicrobial and anti-inflammatory agents, suggesting possible therapeutic applications .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c1-24-12-6-4-11(5-7-12)20-16(18-17(21)15-3-2-8-25-15)13-9-26(22,23)10-14(13)19-20/h2-8H,9-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZLBUJHOHMEBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, making it a candidate for drug development.
Medicine: It has shown promise in preclinical studies for its anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets within the cell. The compound is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for cancer cell survival and proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Comparison of Thieno-Pyrazole Derivatives
Impact of Sulfone vs. Sulfoxide Groups
The target compound’s 5,5-dioxo group confers greater polarity and metabolic stability compared to the 5-oxo (sulfoxide) analog in .
Comparison with Heterocyclic Analogs
- Thieno[2,3-b]pyridine (): The fused pyridine ring in ’s compound enables distinct electronic interactions, contributing to anti-leishmanial activity. The target compound’s pyrazole core may favor different target binding, such as kinase inhibition .
Biological Activity
N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H17N3O5S
- Molecular Weight : 423.4 g/mol
- CAS Number : 893939-04-3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Studies suggest that it may function as an allosteric modulator affecting key metabolic pathways. The compound's structure allows it to interact with specific enzymes and receptors, leading to alterations in cellular signaling and metabolic processes.
Biological Activities
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The MTT assay indicated a significant reduction in cell viability at concentrations below 10 µM.
- The mechanism appears to involve the induction of reactive oxygen species (ROS), which disrupts mitochondrial function and leads to apoptosis in cancer cells .
-
Antimicrobial Properties :
- Preliminary investigations have indicated that this compound possesses antimicrobial activity against several bacterial strains. It disrupts bacterial cell wall synthesis and inhibits protein synthesis, contributing to its efficacy as an antimicrobial agent.
-
Anti-inflammatory Effects :
- Studies have shown that the compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, suggesting potential use in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Assay Method | IC50/EC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MTT Assay | <10 | |
| Antimicrobial | Disk Diffusion | Various | |
| Anti-inflammatory | ELISA | N/A |
Case Study: Cytotoxicity Against Cancer Cells
A study conducted on the cytotoxic effects of the compound utilized various cancer cell lines including breast (MCF-7) and lung (A549) cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 8 µM for MCF-7 cells. Flow cytometry analysis revealed that the compound induced apoptosis through the intrinsic pathway by increasing the levels of activated caspases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
